![molecular formula C18H18ClNO3 B4520667 3-chloro-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B4520667.png)
3-chloro-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide
Overview
Description
3-chloro-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide is an organic compound that features a benzamide core with a chloro substituent and a tetrahydrofuran-2-ylmethoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide typically involves the following steps:
Formation of the Tetrahydrofuran-2-ylmethoxy Intermediate: This step involves the reaction of tetrahydrofuran with a suitable chlorinating agent to form 3-chloro-tetrahydrofuran.
Coupling with 4-Hydroxybenzamide: The intermediate is then reacted with 4-hydroxybenzamide under basic conditions to form the desired product. Common reagents used in this step include bases such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-chloro-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The chloro and tetrahydrofuran-2-ylmethoxy groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-[4-(methoxy)phenyl]benzamide: Lacks the tetrahydrofuran-2-yl group, which may affect its binding properties and reactivity.
4-chloro-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide: Similar structure but with the chloro group in a different position, potentially altering its chemical behavior.
Uniqueness
3-chloro-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide is unique due to the presence of both the chloro and tetrahydrofuran-2-ylmethoxy groups, which confer specific chemical and biological properties. This combination of functional groups can enhance its reactivity and binding affinity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-chloro-N-[4-(oxolan-2-ylmethoxy)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c19-14-4-1-3-13(11-14)18(21)20-15-6-8-16(9-7-15)23-12-17-5-2-10-22-17/h1,3-4,6-9,11,17H,2,5,10,12H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQCCCYCMFTPRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.